4-[(Trifluoromethoxy)methyl]piperidine

Synthetic Chemistry Medicinal Chemistry Process Optimization

4-[(Trifluoromethoxy)methyl]piperidine is a secondary amine belonging to the class of aliphatic, trifluoromethoxy (OCF3)-substituted piperidines. It is specifically recognized as a promising building block for medicinal chemistry due to the unique conformational and electronic effects imparted by the trifluoromethoxy group.

Molecular Formula C7H12F3NO
Molecular Weight 183.17 g/mol
Cat. No. B13241908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Trifluoromethoxy)methyl]piperidine
Molecular FormulaC7H12F3NO
Molecular Weight183.17 g/mol
Structural Identifiers
SMILESC1CNCCC1COC(F)(F)F
InChIInChI=1S/C7H12F3NO/c8-7(9,10)12-5-6-1-3-11-4-2-6/h6,11H,1-5H2
InChIKeySENWQXLAFLILTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Trifluoromethoxy)methyl]piperidine: A Specialized Fluorinated Piperidine Building Block for Medicinal Chemistry


4-[(Trifluoromethoxy)methyl]piperidine is a secondary amine belonging to the class of aliphatic, trifluoromethoxy (OCF3)-substituted piperidines. It is specifically recognized as a promising building block for medicinal chemistry due to the unique conformational and electronic effects imparted by the trifluoromethoxy group [1]. A multi-step synthetic approach has been developed to prepare this compound in multigram quantities, confirming its structure through comprehensive NMR spectroscopy, mass spectrometry, and elemental analysis [1]. The compound is also available as a hydrochloride salt, which is a common form for stability and handling in research settings .

Building block type OCF3-substituted piperidine for medicinal chemistry and SAR studies
Available form Hydrochloride salt for improved handling and storage stability
Workflow context Supports introduction of unique electronic and conformational effects into lead molecules

Critical Incomparability: Why 4-[(Trifluoromethoxy)methyl]piperidine Cannot Be Replaced by Simple Piperidine Analogs


In-class substitution is not feasible due to the profound and position-dependent impact of the trifluoromethoxy (OCF3) group on the core physical-chemical properties of the piperidine ring. The OCF3 group introduces a complex interplay of strong electronegativity and high lipophilicity that is distinct from other fluorinated groups like CF3 or non-fluorinated analogs like OCH3 [1]. Critically, the measured pKa and logD7.4 values of regioisomeric CF3O-piperidines vary significantly, demonstrating that both the presence and the specific location of the substituent on the ring dictate the molecule's acid/base behavior and lipophilicity [2]. Therefore, a different regioisomer or a non-fluorinated piperidine will not replicate the same profile, leading to different behavior in biological assays or synthetic transformations.

Target: OCF3-substituted piperidine may not be directly replaced by CF3 or OCH3 analogs

Electronegativity and lipophilicity differences shift the property profile; CF3 and OCH3 do not replicate OCF3 behavior.

Target: 4-substituted regioisomer may not transfer directly to 2- or 3-substituted regioisomers

Measured pKa and logD7.4 vary significantly with substitution position; regioisomer choice alters acid/base and lipophilic behavior.

Target: fluorinated piperidine is not interchangeable with non-fluorinated piperidine

Absence of OCF3 eliminates key electronic effects; simple piperidine lacks the same conformational bias and logD modulation.

Quantitative Differentiation of 4-[(Trifluoromethoxy)methyl]piperidine: Yield and Physicochemical Evidence


Synthetic Yield Comparison: 4-[(Trifluoromethoxy)methyl]piperidine vs. 4-(Trifluoromethoxy)piperidine

In a 5-stage synthesis starting from commercially available precursors, 4-[(trifluoromethoxy)methyl]piperidine was produced in a 13.5% overall yield. This is a key differentiator from its direct analog, 4-(trifluoromethoxy)piperidine, which was synthesized via a similar route with a significantly higher overall yield of 40% [1].

Synthetic yield
Head-to-head
13.5% overall yield
vs. 40% for 4-(trifluoromethoxy)piperidine
Establishes synthetic benchmark for procurement and scale-up planning.
5-stage synthesis; 26.5 pp difference.
Synthetic Chemistry Medicinal Chemistry Process Optimization

Conformational Preference: Gauche Arrangement of 4-[(Trifluoromethoxy)methyl]piperidine

DFT calculations and X-ray crystallography data for a related β-OCF3 compound, 2-(trifluoromethoxymethyl)piperidine, show a favored gauche-arrangement with regard to the amino group [1]. This is a class-level inference that the OCF3 group in a similar spatial relationship to the amine will induce a specific, energetically favored conformation, which directly impacts molecular recognition and binding events. This is in contrast to CF3 or OCH3 analogs, which may prefer different conformations due to altered steric and electronic profiles [2].

Conformational preference
Class-level
Favored gauche-arrangement
between OCF3 group and amine (inferred from DFT/X-ray of 2-OCF3 analog)
May influence pharmacophore presentation and target binding orientation.
Structurally analogous compound; direct confirmation pending.
Computational Chemistry Structural Biology Drug Design

Lipophilicity and Basicity Modulation by the OCF3 Group: A Class-Level Comparison

The trifluoromethoxy (OCF3) group imparts distinct physicochemical properties compared to CF3 and OCH3 analogs. The OCF3 group has a high electronegativity (3.7) and lipophilicity (π = 1.04), which differ substantially from CF3 (electronegativity 3.5, π = 0.88) and OCH3 (electronegativity 2.7, π = -0.02) [1]. This class-level inference indicates that 4-[(Trifluoromethoxy)methyl]piperidine will have a distinct balance of acidity/basicity and lipophilicity compared to its CF3 or OCH3 counterparts, directly impacting its ADME profile and overall drug-likeness.

Lipophilicity comparison
Class-level
OCF3 π = 1.04
CF3 π = 0.88
OCH3 π = -0.02
Supports logD modulation and membrane permeability profiling studies.
Aromatic reference values; electronegativity OCF3 3.7, CF3 3.5, OCH3 2.7.
Medicinal Chemistry Physical Chemistry ADME Properties

Validated Application Scenarios for 4-[(Trifluoromethoxy)methyl]piperidine in Research and Procurement


Procurement for Synthetic Feasibility Studies and Scale-Up

The established 13.5% overall yield over five steps [1] provides a quantitative benchmark for process chemists evaluating the cost and feasibility of incorporating this building block into a synthetic route. A procurement team can use this data to compare quotes from custom synthesis vendors against the known synthetic complexity and material efficiency. The availability of the compound as a hydrochloride salt also informs procurement decisions regarding form and stability.

Selection for Medicinal Chemistry Programs Targeting Lipophilicity and Conformational Control

Medicinal chemists designing new drug candidates can select 4-[(Trifluoromethoxy)methyl]piperidine to leverage the OCF3 group's unique properties. The quantifiably higher lipophilicity (π = 1.04) compared to CF3 (π = 0.88) and OCH3 (π = -0.02) [1] makes it a valuable tool for modulating logD and improving membrane permeability. Furthermore, the predicted gauche conformational bias offers a rational basis for designing molecules with specific 3D orientations, which can enhance target selectivity and binding affinity.

Utilization in Basic Research to Probe OCF3 Substituent Effects

Researchers investigating the fundamental impact of the OCF3 group on amine basicity and structure can utilize this compound as a key member of a comparative set. Studies have shown that the effect of the OCF3 group on pKa and logD7.4 is complex and position-dependent [2]. By comparing 4-[(Trifluoromethoxy)methyl]piperidine with its regioisomers (e.g., 2- or 3-substituted analogs) and with CF3/OCH3 analogs, researchers can generate valuable data to build predictive models for drug design.

Application
Selection Property
Validation Focus
Synthetic route planning and scale-up evaluation
Reported multistep synthetic yield context; hydrochloride salt stability
Cost and material efficiency benchmarking; vendor quote comparison
Medicinal chemistry lead optimization studies
OCF3-derived lipophilicity contribution and predicted gauche conformational bias
logD modulation and target selectivity profiling; binding conformation analysis
Physicochemical substituent effect investigation
Regioisomeric and CF3/OCH3 comparative property data
pKa and logD predictive model development; structure-property relationship studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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